![molecular formula C12H7N3S B044241 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile CAS No. 118001-67-5](/img/structure/B44241.png)

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile

Vue d'ensemble

Description

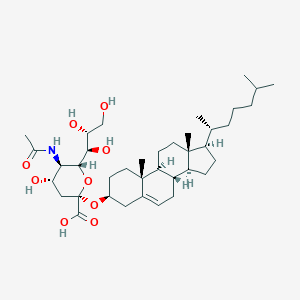

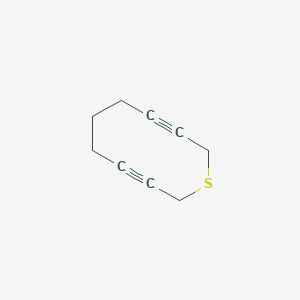

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is a heterocyclic compound with the molecular formula C12H7N3S and a molecular weight of 225.27 g/mol . This compound is part of a class of fused heterocyclic small molecules that have gained significant attention in medicinal chemistry and drug design due to their structural complexity and diverse biological activities .

Applications De Recherche Scientifique

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex heterocyclic compounds . In biology and medicine, it serves as a potent non-sedative anxiolytic, anticancer agent, PET imaging probe for β-amyloid plaques in Alzheimer’s patients, kinase inhibitor, and antimicrobial agent . Additionally, it has applications in the pharmaceutical industry for developing new drugs and therapeutic agents .

Mécanisme D'action

Target of Action

Related compounds have been shown to have antimycobacterial properties . This suggests that the compound may target proteins or enzymes essential for the survival and replication of mycobacteria.

Mode of Action

It is suggested that related compounds selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This selective inhibition suggests a specific interaction with its targets that leads to the disruption of essential biological processes in the pathogen.

Biochemical Pathways

Given its potential antimycobacterial properties, it may interfere with the metabolic pathways essential for the survival and replication of mycobacteria .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may lead to the inhibition of growth or death of the pathogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole as starting materials, which are subjected to microwave irradiation in green media . This approach provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild transition-metal-free conditions .

Industrial Production Methods: A modern industrial method for synthesizing imidazo[2,1-b]thiazole derivatives involves a three-reactor multistage system with continuous flow. This method does not require the isolation of intermediate compounds, making it efficient for large-scale production . The process begins with the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions typically involve mild temperatures and the absence of transition metals, making the processes environmentally friendly .

Major Products: The major products formed from the reactions of this compound include various functionalized derivatives that exhibit enhanced biological activities . These derivatives are often used in medicinal chemistry for developing new therapeutic agents .

Comparaison Avec Des Composés Similaires

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is unique compared to other similar compounds due to its broad spectrum of biological activities and its ability to be synthesized under mild, environmentally friendly conditions . Similar compounds include benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, which also exhibit significant biological activities but may require more complex synthetic routes .

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a valuable compound for scientific research and drug development.

Propriétés

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHNMHBXEGRBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554876 | |

| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118001-67-5 | |

| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

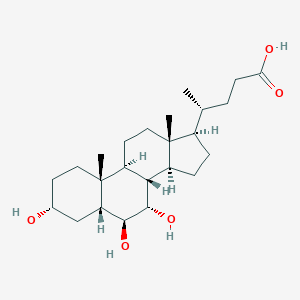

![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)

![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester](/img/structure/B44183.png)